molecular formula C15H12N2O2 B11864097 2-Methyl-6-nitro-3-phenyl-1H-indole CAS No. 41018-88-6

2-Methyl-6-nitro-3-phenyl-1H-indole

Cat. No.: B11864097
CAS No.: 41018-88-6
M. Wt: 252.27 g/mol
InChI Key: KYHPPRDWFXUZDS-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-3-phenyl-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a nitro group at the 6th position, a methyl group at the 2nd position, and a phenyl group at the 3rd position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions. For instance, methanesulfonic acid in methanol can be used as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts and solvents to maximize yield and purity. The reaction conditions are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-3-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5th and 7th positions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-Methyl-6-nitro-3-phenyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-3-phenyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity.

    6-Nitro-1H-indole: Lacks the methyl and phenyl groups, affecting its biological activity.

    3-Phenyl-1H-indole: Lacks both the nitro and methyl groups, leading to distinct chemical properties.

Uniqueness

2-Methyl-6-nitro-3-phenyl-1H-indole is unique due to the presence of all three substituents (methyl, nitro, and phenyl groups), which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

41018-88-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-6-nitro-3-phenyl-1H-indole

InChI

InChI=1S/C15H12N2O2/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(17(18)19)9-14(13)16-10/h2-9,16H,1H3

InChI Key

KYHPPRDWFXUZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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